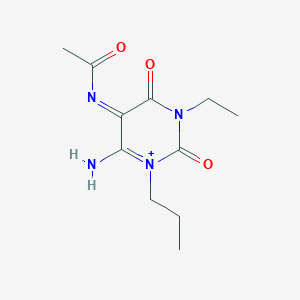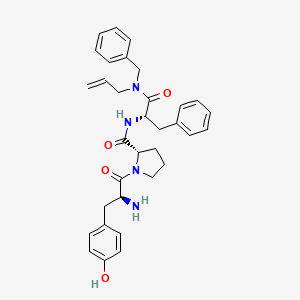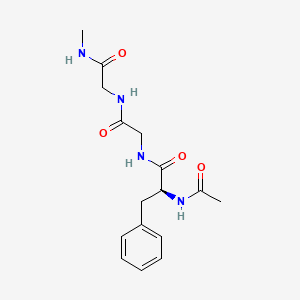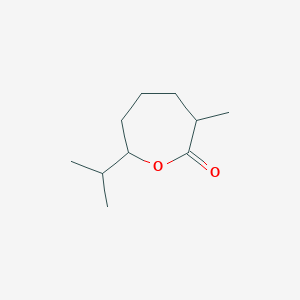![molecular formula C23H32O2 B14241762 [1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)- CAS No. 501414-42-2](/img/structure/B14241762.png)
[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a hydroxyl group at the 4-position of one phenyl ring and an undecyloxy group at the 4’-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and undecanol as the primary starting materials.
Formation of 4’-Undecyloxybiphenyl: The undecanol is reacted with biphenyl in the presence of a suitable catalyst, such as a strong acid or base, to form 4’-undecyloxybiphenyl.
Hydroxylation: The 4’-undecyloxybiphenyl is then subjected to hydroxylation at the 4-position using an oxidizing agent like potassium permanganate or chromium trioxide to yield [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Utilizing bulk reactors for the initial formation of 4’-undecyloxybiphenyl.
Continuous Flow Systems: Employing continuous flow systems for the hydroxylation step to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the hydroxyl or undecyloxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Quinones or other oxidized biphenyl derivatives.
Reduction Products: Alcohols or other reduced biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Liquid Crystals: The compound is used in the synthesis of liquid crystal materials due to its rigid biphenyl core and flexible undecyloxy chain.
Polymer Science: It serves as a monomer or comonomer in the production of polymers with specific thermal and mechanical properties.
Biology and Medicine:
Pharmaceutical Intermediates: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The undecyloxy chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the undecyloxy group, making it less hydrophobic and potentially less effective in certain applications.
4’-Undecyloxy-[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of a hydroxyl group, which can alter its reactivity and applications.
4-(Undecyloxy)benzoic acid:
Uniqueness:
- The combination of a hydroxyl group and an undecyloxy chain in [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- provides a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications in materials science and organic synthesis.
Properties
CAS No. |
501414-42-2 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-(4-undecoxyphenyl)phenol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-19-25-23-17-13-21(14-18-23)20-11-15-22(24)16-12-20/h11-18,24H,2-10,19H2,1H3 |
InChI Key |
WGRIWQCAXUQEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)




![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)

